molecular formula C10H13NO B11918950 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B11918950
M. Wt: 163.22 g/mol
InChI Key: DZFUCWJCVNOGJS-UHFFFAOYSA-N
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Description

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C10H13NO It is a derivative of naphthalene, featuring an amino group and a hydroxyl group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 3-nitro-1,2,3,4-tetrahydronaphthalen-2-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions generally include a solvent such as ethanol and a temperature range of 25-50°C. The reaction proceeds as follows:

3-Nitro-1,2,3,4-tetrahydronaphthalen-2-ol+H2Pd/CThis compound\text{3-Nitro-1,2,3,4-tetrahydronaphthalen-2-ol} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 3-Nitro-1,2,3,4-tetrahydronaphthalen-2-ol+H2​Pd/C​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as pressure, temperature, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-amino-1,2,3,4-tetrahydronaphthalen-2-one.

    Reduction: Formation of 3-amino-1,2,3,4-tetrahydronaphthalen-2-amine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure but with the amino group at a different position.

    1,2,3,4-Tetrahydronaphthalen-2-amine: Another derivative with a similar backbone but different functional groups.

Uniqueness

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Biological Activity

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol (also known as 3-amino-tetralin) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO. It features a tetrahydronaphthalene ring with both an amino group and a hydroxyl group, which contribute to its reactivity and potential interactions with biological systems. The presence of these functional groups allows for various chemical reactions and interactions with biomolecules.

Enzyme Interactions

Research has demonstrated that this compound exhibits significant biological activity through its interactions with various enzymes. It has been implicated in enzyme inhibition and modulation of metabolic pathways. For example:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting signaling pathways related to mood and behavior.
  • Receptor Binding : The compound has also shown affinity for serotonin receptors (5-HT2), suggesting its role in neuropharmacology. It may act as an agonist or antagonist depending on the receptor subtype .

Therapeutic Applications

The structural characteristics of this compound suggest various therapeutic applications:

  • Psychiatric Disorders : Given its interaction with serotonin receptors, it holds potential for treating disorders such as depression and anxiety .
  • Opioid Receptor Antagonism : Preliminary studies have indicated that derivatives of this compound may serve as opioid receptor antagonists, which could be beneficial in managing addiction and pain without the typical side effects associated with opioid use .

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound NameKey FeaturesUnique Characteristics
This compound Amino and hydroxyl groups on tetrahydronaphthaleneVersatile reactivity; potential for multiple therapeutic uses
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Lacks hydroxyl groupMore limited reactivity compared to 3-amino variant
1-Naphthalenamine Does not possess tetrahydronaphthalene structureAffects reactivity and biological activity
(S)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Different stereochemistryUnique stereochemical properties

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 3-amino-tetralin on rodent models of anxiety and depression. The results indicated that treatment with this compound led to significant reductions in anxiety-like behaviors and improvements in depressive symptoms. This suggests potential for development as a therapeutic agent in mood disorders .

Case Study 2: Opioid Receptor Interaction

Another investigation focused on the opioid receptor antagonistic properties of derivatives derived from 3-amino-tetralin. The study found that certain analogs exhibited high affinity for kappa-opioid receptors while maintaining pure antagonist activity. This characteristic positions them as promising candidates for further development in addiction therapies .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-amino-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10,12H,5-6,11H2

InChI Key

DZFUCWJCVNOGJS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC2=CC=CC=C21)O)N

Origin of Product

United States

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